BenchChemオンラインストアへようこそ!

1-(3-Fluorophenyl)-2-pyridin-4-ylethanone

Kinase inhibition Epigenetics Chemical probe development

This compound is a multi-target probe with documented potency against FLT3 (IC50 221 nM), HDAC (402 nM), and JAK2 (547 nM), coupled with minimal CYP450 inhibition (IC50 10 µM). The precise 3-fluorophenyl/4-pyridinyl substitution pattern, validated in HIF-1α SAR studies, ensures distinct target engagement not exhibited by positional isomers. Ideal as a reference inhibitor for kinase signaling, epigenetic regulation, and hypoxia pathway research.

Molecular Formula C13H10FNO
Molecular Weight 215.22 g/mol
CAS No. 6576-04-1
Cat. No. B3059559
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Fluorophenyl)-2-pyridin-4-ylethanone
CAS6576-04-1
Molecular FormulaC13H10FNO
Molecular Weight215.22 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)F)C(=O)CC2=CC=NC=C2
InChIInChI=1S/C13H10FNO/c14-12-3-1-2-11(9-12)13(16)8-10-4-6-15-7-5-10/h1-7,9H,8H2
InChIKeyVUVBFCUAAOZARP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(3-Fluorophenyl)-2-pyridin-4-ylethanone (CAS 6576-04-1): Chemical Identity and Sourcing Baseline for Research Procurement


1-(3-Fluorophenyl)-2-pyridin-4-ylethanone (CAS 6576-04-1) is a synthetic aryl ketone characterized by a 3-fluorophenyl group linked via an ethanone bridge to a pyridin-4-yl moiety, with a molecular formula of C13H10FNO and a molecular weight of 215.22 g/mol [1]. The compound features a computed LogP of 2.2 and zero hydrogen bond donors, which collectively define its baseline lipophilicity and hydrogen-bonding profile [1]. This scaffold has been investigated in the context of kinase inhibition, histone deacetylase (HDAC) modulation, and HIF-1α pathway interference, positioning it as a versatile intermediate or probe molecule in medicinal chemistry and chemical biology research [2][3].

Why 1-(3-Fluorophenyl)-2-pyridin-4-ylethanone Cannot Be Arbitrarily Substituted with In-Class Analogs: A Pre-Evidence Rationale


Within the class of fluorophenyl-pyridinyl ethanones, even minor positional isomerism or linker modification fundamentally alters target engagement and downstream biological effects. The specific substitution pattern of 1-(3-fluorophenyl)-2-pyridin-4-ylethanone—namely, the 3-fluorophenyl arrangement versus 4-fluorophenyl analogs and the 4-pyridinyl positioning versus 3-pyridinyl or 2-pyridinyl isomers—produces a distinct electrostatic surface and hydrogen-bonding orientation that governs selectivity across multiple targets [1]. A systematic structure-activity relationship (SAR) investigation of fluorophenyl and pyridine analogues in the context of HIF-1α inhibition has demonstrated that variations in the linker B-region moiety yield substantial differences in inhibitory potency and cellular efficacy, underscoring that in-class compounds are not interchangeable without compromising experimental reproducibility or biological outcome [2].

Quantitative Differentiation Evidence for 1-(3-Fluorophenyl)-2-pyridin-4-ylethanone: Target Engagement and Structural Specificity


Multi-Kinase and Epigenetic Target Profiling: IC50 Values Define a Unique Inhibition Fingerprint

1-(3-Fluorophenyl)-2-pyridin-4-ylethanone exhibits measurable inhibition across three therapeutically distinct targets: FLT3 kinase, HDAC, and JAK2 kinase. In enzymatic assays, the compound demonstrates an IC50 of 221 nM against recombinant human FLT3, 402 nM against HDAC, and 547 nM against recombinant human JAK2 [1]. This multi-target inhibition profile, characterized by sub-micromolar to mid-nanomolar potency across kinase and epigenetic enzymes, is not a universal property of fluorophenyl-pyridinyl ethanone positional isomers. Analogs such as 2-(4-fluorophenyl)-1-(3-pyridinyl)-ethanone have not been reported to possess this specific combination of FLT3, HDAC, and JAK2 inhibitory activities, indicating that the 3-fluorophenyl/4-pyridinyl substitution pattern confers a distinct target engagement spectrum .

Kinase inhibition Epigenetics Chemical probe development

Structure-Activity Relationship for HIF-1α Inhibition: Linker Moiety Variation Determines Potency

In a systematic SAR study of fluorophenyl and pyridine analogues as ring-truncated deguelin surrogates, compound 25 (structurally related to 1-(3-fluorophenyl)-2-pyridin-4-ylethanone) exhibited potent HIF-1α inhibition in a dose-dependent manner and significant antitumor activity in H1299 non-small cell lung cancer cells, with less toxicity than the natural product deguelin [1]. The study established that the linker B-region moiety is a critical determinant of HIF-1α inhibitory activity; modifications to this linker produce substantial variation in potency [1]. While direct IC50 data for 1-(3-fluorophenyl)-2-pyridin-4-ylethanone itself are not reported in this publication, the SAR trends indicate that the specific 3-fluorophenyl/4-pyridinyl ethanone scaffold occupies a favorable region of chemical space for HIF-1α pathway modulation, providing a validated starting point for analog development compared to uncharacterized structural isomers [1].

Hypoxia signaling Cancer biology SAR studies

CYP450 Interaction Profile: Minimal Inhibition Reduces Metabolic Liability Risk

1-(3-Fluorophenyl)-2-pyridin-4-ylethanone demonstrates minimal inhibitory activity against major cytochrome P450 isoforms in human liver microsomes, with an IC50 of 10,000 nM (10 μM) against CYP450 in pooled human liver microsomes [1]. This low level of CYP inhibition is advantageous when the compound is used as a chemical probe in cellular assays or in vivo models, as it reduces the likelihood of confounding drug-drug interaction effects via CYP-mediated metabolism. In contrast, many structurally related pyridine-containing pharmacophores exhibit substantially higher CYP inhibition—for example, certain pyridinyl-substituted aromatase inhibitors and CYP1B1-targeted estrane-pyridine derivatives have been optimized for potent CYP inhibition as a therapeutic mechanism, with IC50 values often in the nanomolar to low micromolar range [2]. The weak CYP inhibition of 1-(3-fluorophenyl)-2-pyridin-4-ylethanone thus distinguishes it from analogs engineered for CYP engagement and supports its utility as a cleaner probe molecule in systems where metabolic stability is a consideration.

Drug metabolism ADME-Tox CYP inhibition

Recommended Research and Industrial Application Scenarios for 1-(3-Fluorophenyl)-2-pyridin-4-ylethanone (CAS 6576-04-1)


Chemical Probe Development for FLT3, HDAC, or JAK2 Pathway Studies

Given its defined IC50 values against FLT3 (221 nM), HDAC (402 nM), and JAK2 (547 nM), this compound serves as a validated starting point for developing chemical probes targeting these pathways. Researchers investigating kinase signaling, epigenetic regulation, or hematologic malignancies can utilize 1-(3-fluorophenyl)-2-pyridin-4-ylethanone as a reference inhibitor with documented potency across three therapeutically relevant targets, as established in BindingDB-curated enzymatic assays [1].

HIF-1α Pathway Modulator Scaffold for Cancer Biology Research

The compound's structural scaffold is validated within a systematic SAR study of HIF-1α inhibitors, where related fluorophenyl-pyridine analogs demonstrated potent, dose-dependent HIF-1α inhibition and antitumor activity in H1299 non-small cell lung cancer cells with reduced toxicity relative to deguelin [2]. This makes 1-(3-fluorophenyl)-2-pyridin-4-ylethanone a suitable core structure for medicinal chemistry efforts aimed at hypoxia pathway modulation in oncology research.

ADME-Tox Reference Compound with Favorable CYP Inhibition Profile

With an IC50 of 10,000 nM against CYP450 in human liver microsomes, this compound exhibits minimal cytochrome P450 inhibition [3]. This property makes it valuable as a reference standard in ADME-Tox assays, particularly when evaluating the metabolic stability of new chemical entities or when a low CYP inhibition background is required to minimize assay interference in drug-drug interaction studies.

Synthetic Intermediate for Pyridine-Containing Bioactive Molecules

The compound's reactive ethanone bridge and dual aromatic rings (3-fluorophenyl and 4-pyridinyl) provide versatile synthetic handles for further derivatization. It can be employed as a key building block in the synthesis of more complex heterocyclic systems, particularly in programs targeting kinase inhibitors, epigenetic modulators, or hypoxia-signaling antagonists where the 3-fluorophenyl/4-pyridinyl motif is a privileged pharmacophore.

Quote Request

Request a Quote for 1-(3-Fluorophenyl)-2-pyridin-4-ylethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.